molecular formula C6H15NO B3056086 3-Aminohexan-1-ol CAS No. 68889-61-2

3-Aminohexan-1-ol

Cat. No.: B3056086
CAS No.: 68889-61-2
M. Wt: 117.19 g/mol
InChI Key: YZOKDOZIDBMHOK-UHFFFAOYSA-N
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Description

3-Aminohexan-1-ol is an organic compound with the molecular formula C6H15NO. It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a six-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminohexan-1-ol can be synthesized through various methods. One common approach involves the reduction of 3-nitrohexan-1-ol using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1-hexanol with ammonia in the presence of a dehydrating agent .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitrohexan-1-ol. This process typically involves high pressure and temperature conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

3-Aminohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminohexan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its role in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific positioning of the amino and hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .

Properties

IUPAC Name

3-aminohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOKDOZIDBMHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619388
Record name 3-Aminohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68889-61-2
Record name 3-Aminohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminohexan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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